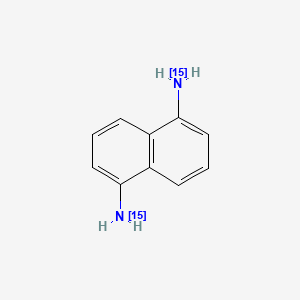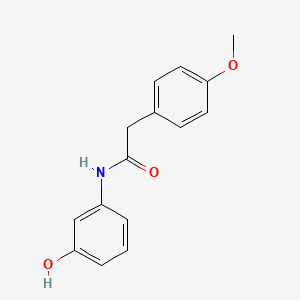
1-((3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG2-Sulfo-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a trans-cyclooctene (TCO) moiety and a sulfo-N-hydroxysuccinimide (NHS) ester group, which makes it highly soluble in aqueous buffers and suitable for bioconjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-Sulfo-NHS ester typically involves the reaction of TCO with polyethylene glycol (PEG) and sulfo-NHS ester. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction. The process may also involve the use of catalysts or activating agents to enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of TCO-PEG2-Sulfo-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The use of automated reactors and purification systems helps in achieving the desired quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG2-Sulfo-NHS ester primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules. This reaction is highly efficient and occurs under mild conditions, making it suitable for bioconjugation .
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules, primary amines
Conditions: Aqueous buffers, pH 7-8, room temperature
Major Products Formed
The major products formed from these reactions are bioconjugates, where the TCO moiety reacts with tetrazine to form a stable covalent bond. This reaction is often used to label antibodies, proteins, and other primary amine-containing macromolecules .
Aplicaciones Científicas De Investigación
TCO-PEG2-Sulfo-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials with specific functional properties
Mecanismo De Acción
The mechanism of action of TCO-PEG2-Sulfo-NHS ester involves its ability to undergo click chemistry reactions, specifically the iEDDA reaction. The TCO moiety reacts with tetrazine-containing molecules to form a stable covalent bond. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation applications. The sulfo-NHS ester group facilitates the attachment of the compound to primary amines, enabling the labeling of proteins and other biomolecules .
Comparación Con Compuestos Similares
TCO-PEG2-Sulfo-NHS ester is unique due to its combination of a TCO moiety and a sulfo-NHS ester group, which provides high solubility and biocompatibility. Similar compounds include:
TCO-PEG-NHS ester: Lacks the sulfo group, resulting in lower solubility in aqueous buffers.
TCO-PEG4-NHS ester: Contains a longer PEG spacer, which may affect the flexibility and steric hindrance during bioconjugation
TCO-PEG2-Sulfo-NHS ester stands out due to its optimal balance of solubility, biocompatibility, and reactivity, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H30N2O11S |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C20H30N2O11S/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29)/b2-1- |
Clave InChI |
OOLSUDZUKOAMMM-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)




